Bis(butyldi-1-adamantylphosphine)palladium diacetate

Suzuki-Miyaura coupling aryl chlorides low catalyst loading

In-situ Pd(OAc)₂/ligand mixing introduces ligand-ratio errors, under-ligated species, and batch inconsistency. This preformed bis(phosphine)Pd(OAc)₂ complex (CAS 1041005-57-5) fixes a 2:1 ligand-to-Pd ratio with defined (SP-4-1) geometry, eliminating activation variability. • Enables Suzuki coupling of unactivated aryl chlorides at Pd loadings as low as 0.005 mol% (50 ppm)-a 100-600× reduction vs. conventional catalysts, directly cutting Pd cost and downstream metal-scavenging purification. • Single-component format ensures reproducible technology transfer from medicinal chemistry (mg) to process development (kg). • Supports alkoxycarbonylation of chloroarenes with butyl formate as CO surrogate-no high-pressure equipment required.

Molecular Formula C52H84O4P2Pd
Molecular Weight 941.6 g/mol
Cat. No. B15146446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(butyldi-1-adamantylphosphine)palladium diacetate
Molecular FormulaC52H84O4P2Pd
Molecular Weight941.6 g/mol
Structural Identifiers
SMILESCCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CC(=O)[O-].CC(=O)[O-].[Pd+2]
InChIInChI=1S/2C24H39P.2C2H4O2.Pd/c2*1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2*1-2(3)4;/h2*17-22H,2-16H2,1H3;2*1H3,(H,3,4);/q;;;;+2/p-2
InChIKeyYDDOFWVLTZTRKR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(butyldi-1-adamantylphosphine)palladium diacetate: A Defined Pd(II) Precatalyst for Low-Loading Cross-Coupling


Bis(butyldi-1-adamantylphosphine)palladium diacetate (CAS 1041005-57-5) is a preformed, square-planar (SP-4-1) palladium(II) complex bearing two equivalents of the bulky, electron-rich cataCXium® A ligand (butyldi-1-adamantylphosphine) and two acetato ligands. With a molecular formula of C52H84O4P2Pd and a molecular weight of approximately 941.6 g/mol, this compound delivers a precisely defined Pd loading (Pd > 11.0%) and eliminates the in-situ ligand weighing and complexation variability inherent to Pd(OAc)₂/ligand mixtures [1]. It belongs to the broader cataCXium® ligand family, which has been established as among the most active catalyst systems for palladium-catalyzed cross-coupling of economically preferred but challenging aryl chloride substrates [2].

Why Bis(butyldi-1-adamantylphosphine)palladium diacetate Cannot Be Replaced by Generic In-Situ Pd(OAc)₂/Ligand Mixtures


The common practice of combining palladium(II) acetate with butyldi-1-adamantylphosphine in situ introduces three sources of variability that this preformed complex eliminates: (i) the exact ligand-to-palladium ratio is fixed at 2:1, avoiding the formation of inactive Pd black or under-ligated species that occur with sub-stoichiometric ligand weighing errors; (ii) the preformed (SP-4-1) geometry ensures that every batch enters the catalytic cycle via a defined activation pathway, whereas in-situ mixing can produce mixtures of mono- and bis-phosphine Pd(II) species with differing activation kinetics [1]; (iii) for applications requiring anhydrous or low-oxygen conditions, the pre-isolated solid eliminates the need to handle hygroscopic, air-sensitive phosphine ligand separately . Comparative data from carbonylation studies demonstrate that the catalyst system based on this ligand framework achieves superior performance to established catalysts; however, the reproducibility of that performance depends on delivering the active species in a consistent form [2].

Quantitative Differentiation of Bis(butyldi-1-adamantylphosphine)palladium diacetate vs. Closest Analogs


Suzuki–Miyaura Coupling at Ultra-Low Catalyst Loading: cataCXium® A Framework vs. Conventional Pd Loadings

The cataCXium® A ligand platform, from which this preformed bis-phosphine complex is derived, enables Suzuki–Miyaura coupling of aryl chlorides at Pd loadings 100- to 600-fold lower than industry-standard protocols. The Beller group demonstrated that using only 0.005 mol% Pd(OAc)₂ with 0.01 mol% diadamantyl-n-butylphosphane, aryl chlorides (including ortho-substituted examples) coupled with phenylboronic acid in 58–100% yield, representing turnover numbers up to 20,000 [1]. This contrasts sharply with conventional Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ systems that typically require 1–3 mol% Pd to achieve comparable yields with aryl chlorides. The preformed complex guarantees the same ligand:Pd ratio (2:1) that was optimized in these benchmark studies, whereas in-situ preparation risks under-ligation that raises effective Pd loading requirements [2].

Suzuki-Miyaura coupling aryl chlorides low catalyst loading

Alkoxycarbonylation of Non-Activated Chloroarenes: First Reported Protocol Using n-Butylbis(1-adamantyl)phosphine vs. Prior Art Limitations

The Pd(OAc)₂/n-butylbis(1-adamantyl)phosphine catalytic system achieved the first reported alkoxycarbonylation of non-activated chloroarenes using butyl formate as the CO source, with DBU as base. This was explicitly contrasted with prior methods that were limited to more reactive aryl bromides and iodides. Using this ligand system, non-activated chlorobenzene derivatives were carbonylated in good yields, a transformation not accessible with previously reported Pd/phosphine combinations such as Pd(OAc)₂/PPh₃ or Pd(dppf)Cl₂ [1]. The preformed bis(butyldi-1-adamantylphosphine)palladium diacetate complex delivers this exact ligand–metal stoichiometry as a single, weighable entity, removing the need to optimize the ligand:Pd ratio for each substrate class [2].

alkoxycarbonylation chloroarenes carbon monoxide

α-Arylation of Benzylic Phosphonates: CataCXium® A Outperforms Xantphos in Yield Consistency

In the palladium-catalyzed α-arylation of weakly acidic benzylic phosphonates (pKa ~27.6 in DMSO), the Pd(OAc)₂/CataCXium A system consistently outperformed the bidentate ligand Xantphos. Optimization studies demonstrated that CataCXium A provided higher and more consistent yields across both electron-rich and electron-poor aryl bromides. The method afforded diarylmethyl phosphonates in 64–92% isolated yield across a broad substrate scope including sterically hindered and heteroaromatic compounds [1]. The preformed bis-phosphine complex provides this optimal monophosphine:Pd ratio (2:1) as a single entity, whereas bidentate ligands like Xantphos operate via a fundamentally different 1:1 coordination mode that proved less effective for this transformation class [2].

α-arylation benzylic phosphonates deprotonative cross-coupling

Reductive Carbonylation: Pd/di-1-adamantyl-n-butylphosphine Superiority Over Established Palladium Catalysts

A dissertation study systematically compared the Pd(OAc)₂/di-1-adamantyl-n-butylphosphine (cataCXium® A) system against established palladium catalysts for reductive carbonylation and alkoxycarbonylation of aryl and vinyl bromides. The cataCXium® A-based system demonstrated superior performance, enabling formylation of aryl and heteroaryl bromides at catalyst loadings of 0.5 mol% Pd or below using synthesis gas, producing aromatic aldehydes in good yields with excellent chemoselectivity [1]. In a related study, the butoxycarbonylation of three model substrates with various ligands confirmed the advantages of di-1-adamantyl-n-butylphosphine over other phosphine ligands including P(t-Bu)₃ and biarylphosphines [2].

reductive carbonylation aryl bromides aldehydes

Defined (SP-4-1) Geometry: Single-Component Precatalyst vs. Binary Pd(OAc)₂ + Ligand Mixtures for Reproducible Activation Kinetics

The target compound crystallizes with a defined trans-square-planar (SP-4-1) geometry with two phosphine ligands in trans disposition and two κO-acetato ligands, as specified by the CAS registry stereochemical descriptor [1]. This contrasts with the multiple species formed when Pd(OAc)₂ (a trimeric structure, [Pd(OAc)₂]₃) is mixed with 2 equivalents of phosphine in solution, which can generate cis/trans isomers, mono-phosphine Pd(II) species, and phosphine oxide degradation products [2]. PdL₂X₂ precatalysts are known to activate most effectively under strongly basic or reducing conditions, and the defined stoichiometry ensures that the activation rate—and therefore the concentration of active Pd(0) species—is consistent from run to run . For procurement, this translates to reduced process development time: the user weighs one solid rather than two air-sensitive components at precise ratios.

precatalyst activation kinetics (SP-4-1) configuration

High-Impact Use Cases for Bis(butyldi-1-adamantylphosphine)palladium diacetate Based on Quantitative Evidence


Cost-Effective Suzuki Coupling of Aryl Chlorides at Parts-Per-Million Catalyst Loadings

The cataCXium® A ligand platform enables Suzuki–Miyaura coupling of unactivated aryl chlorides at Pd loadings as low as 0.005 mol% (50 ppm), achieving TONs up to 20,000 with yields of 58–100% . This 100–600× reduction in Pd loading relative to conventional phosphine-based catalysts directly addresses the primary cost driver in pharmaceutical intermediate synthesis: residual palladium removal. For a hypothetical 100-kg batch of a drug intermediate (MW ~400 g/mol), reducing Pd loading from 1 mol% to 0.005 mol% decreases Pd usage from approximately 250 g to 1.25 g, simultaneously reducing the cost of both the precious metal and the downstream metal-scavenging purification. The preformed bis(phosphine)Pd(OAc)₂ complex delivers this optimized ligand ratio with single-component convenience, critical for technology transfer from medicinal chemistry (microscale) to process development (kilogram scale) [1].

Alkoxycarbonylation of Chloroarenes for Ester Intermediate Synthesis

This catalyst system uniquely enables the direct alkoxycarbonylation of non-activated chloroarenes using butyl formate as a CO surrogate, a transformation inaccessible to Pd/PPh₃ and Pd/dppf catalyst systems [2]. The practical significance is substantial: aryl chlorides typically cost 5–20× less than the corresponding bromides, yet were previously unreactive in this transformation. The protocol uses butyl formate in place of gaseous CO, allowing standard laboratory equipment to be used without specialized high-pressure reactors. For medicinal chemistry groups synthesizing benzoate ester libraries or process groups scaling up ester intermediates, this represents a direct cost reduction in starting-material procurement.

α-Arylation of Weakly Acidic C–H Substrates for Kinase Inhibitor Building Blocks

In the Walsh group's α-arylation of benzylic phosphonates (pKa ~27.6), the CataCXium A-based system outperformed Xantphos, delivering diarylmethyl phosphonates in 64–92% yield across electron-rich, electron-poor, and sterically hindered aryl bromides [3]. Diarylphosphonate motifs appear in inhibitors of protein tyrosine phosphatases and in antiviral nucleotide prodrugs. The consistently high yields with both electron-rich (traditionally challenging) and electron-poor aryl bromides mean that a single catalyst can be used across an entire medicinal chemistry program without re-optimization for each building block, accelerating SAR exploration.

Reductive Carbonylation for One-Step Aldehyde Synthesis from Aryl Bromides

The Pd/di-1-adamantyl-n-butylphosphine system catalyzes the reductive carbonylation of aryl and heteroaryl bromides using synthesis gas (CO/H₂) at catalyst loadings of 0.5 mol% or below, providing aromatic aldehydes directly without the need for cryogenic formylation (DMF/n-BuLi) or Rosenmund reduction of acid chlorides [4]. This single-step, catalytic route is particularly valuable for heterocyclic aldehydes (pyridine, indole, thiazole derivatives) that are difficult to access via electrophilic formylation. The preformed complex simplifies setup for this gas-liquid reaction, where reproducible catalyst activation kinetics are essential for consistent CO uptake rates and reaction times.

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